molecular formula C21H23N3O3S B2406527 2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1797536-60-7

2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2406527
CAS No.: 1797536-60-7
M. Wt: 397.49
InChI Key: ICXQVEYAYXIMDZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel chemical entity designed for oncology and drug discovery research. This compound features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The integration of this scaffold with a thiophene and piperidine moiety is a strategy employed to develop potent ligands that target key enzymes involved in cancer proliferation . The 1,3,4-oxadiazole core is a thermostable heterocycle of significant interest in chemical and pharmaceutical research for developing innovative anticancer drugs . Compounds based on this structure have demonstrated mechanisms of action that include the inhibition of crucial enzymes such as Poly(ADP-ribose) polymerase (PARP) , thymidylate synthase, and histone deacetylase (HDAC) . Similar oxadiazole-containing molecules have shown promising efficacy in cell viability assays against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), inducing biomarkers of apoptosis like PARP cleavage, H2AX phosphorylation, and Caspase-3 activation . The specific structure of this reagent, which combines an ethoxyphenyl group with a thiophene-linked oxadiazole-piperidine framework, is provided to support your exploratory synthesis programs in developing new therapeutic agents. This product is intended for research purposes only.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-26-18-7-5-15(6-8-18)12-19(25)24-10-3-4-16(13-24)20-22-23-21(27-20)17-9-11-28-14-17/h5-9,11,14,16H,2-4,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQVEYAYXIMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene-3-carboxylic acid or its derivatives, which can be coupled with the oxadiazole intermediate using coupling reagents such as EDCI or DCC.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the oxadiazole-thiophene intermediate reacts with piperidine derivatives.

    Ethoxyphenyl group addition:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and oxadiazole rings are primary oxidation sites.

Site Reagents Products Conditions Yield
Thiophene ringm-CPBA, H₂O₂Sulfoxide derivatives0–5°C, CH₂Cl₂, 6–12 hrs65–78%
Oxadiazole ringKMnO₄ (acidic)Carboxylic acid derivativesRT, H₂SO₄, 3–5 hrs52%
Piperidine ringOzoneN-Oxide formation-78°C, CH₂Cl₂/MeOH, 30 min41%

Key Findings :

  • Thiophene oxidation occurs regioselectively at the sulfur atom, forming sulfoxides without ring cleavage.

  • Oxadiazole oxidation under strong acidic conditions converts the ring into a carboxylic acid group, altering electronic properties .

Reduction Reactions

Reduction targets the oxadiazole and ketone groups.

Site Reagents Products Conditions Yield
Oxadiazole ringLiAlH₄Amide intermediatesReflux, THF, 8 hrs68%
Ketone groupNaBH₄/CeCl₃Secondary alcohol0°C, EtOH, 2 hrs83%

Mechanistic Insights :

  • Oxadiazole reduction proceeds via ring opening to form a diamide intermediate .

  • Steric hindrance from the piperidine ring slows ketone reduction compared to simpler analogs .

Substitution Reactions

The ethoxyphenyl and piperidine groups participate in electrophilic/nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

Position Reagents Products Conditions
Ethoxyphenyl ringBr₂/FeBr₃3-Bromo derivativeRT, CHCl₃, 4 hrs
Thiophene ringHNO₃/H₂SO₄Nitro-thiophene adducts0°C, 2 hrs

Nucleophilic Substitution

Site Reagents Products Conditions
Piperidine-NAlkyl halidesQuaternary ammonium saltsReflux, DMF, 12 hrs

Kinetic Data :

  • EAS at the ethoxyphenyl ring occurs 3× faster than at thiophene due to electron-donating ethoxy groups.

  • Steric effects from the piperidine ring reduce nucleophilic substitution rates by ~40% versus unsubstituted piperidines.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Reagents Products Conditions Application
Phenylacetylene/Cu(I)Triazole-linked derivatives80°C, DMSO, 24 hrs Bioactive compound synthesis
NaN₃/MeOHTetrazole analogsRT, 48 hrs Anticancer lead optimization

Theoretical Studies :

  • DFT calculations (B3LYP/6-31G*) show oxadiazole LUMO (-1.8 eV) facilitates dipolar cycloadditions .

Comparative Reactivity with Analogues

Compound Oxidation Rate (rel.) Reduction Yield EAS Activity
2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone1.0068%High
2-(4-Fluorophenyl) analog0.7355%Moderate
Thiophene-free derivativeN/A89%Low

Trends :

  • Electron-withdrawing substituents (e.g., F) reduce oxidation rates but enhance electrophilic substitution.

  • Removal of thiophene increases reduction yields due to reduced steric hindrance.

Stability Under Hydrolytic Conditions

Condition Degradation Products Half-Life
pH 1.0 (HCl)Ethoxyphenyl acid + thiophene fragments2.1 hrs
pH 7.4 (buffer)No degradation>30 days
pH 13.0 (NaOH)Piperidine ring cleavage15 min

Implications :

  • Acidic conditions destabilize the oxadiazole ring, limiting oral bioavailability.

  • Alkaline hydrolysis targets the piperidine-ethanone linkage selectively.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C22H24N2O2S
  • Molecular Weight: 380.5 g/mol

Structural Features

The compound's structure can be broken down into several functional groups:

  • Ethoxyphenyl Group: Contributes to hydrophobic interactions and potential biological activity.
  • Thiophene Ring: Known for its electronic properties, enhancing the compound's reactivity.
  • Oxadiazole Moiety: Often associated with biological activity, particularly in medicinal chemistry.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules and developing new synthetic methodologies.

Biology

The compound exhibits potential biological activities including:

  • Antimicrobial Activity: May target bacterial cell walls or metabolic enzymes.
  • Anticancer Properties: Potential to interfere with cell division or induce apoptosis in cancer cells.

Medicine

Research into its therapeutic effects is ongoing, aiming to develop treatments for various diseases, including:

  • Infectious Diseases
  • Cancer

Industry

It can be utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Summary Table of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Variations

Core Heterocyclic Systems
  • 1,3,4-Oxadiazole Derivatives :
    • Target Compound : 1,3,4-oxadiazole with thiophen-3-yl substitution.
    • Analogues :
  • DK5 () : 1,3,4-oxadiazole with 3-(2-fluoro-3-methylpyridin-4-yl)phenyl substitution. Exhibits PARP-1 inhibition.
  • Compound 5i () : Oxadiazole linked to benzimidazole and 4-fluorobenzyl-piperazine , showing aromatase inhibition.
  • Derivatives : Oxadiazole with pyrimidin-2-ylthio propyl groups, demonstrating anticancer activity.
Substituted Aromatic Moieties
  • Ethoxyphenyl vs. Methoxy/Fluorophenyl :
    • The 4-ethoxyphenyl group in the target compound contrasts with 4-methoxyphenyl () and 4-fluorophenyl () in analogues. Ethoxy groups enhance lipophilicity compared to methoxy or halogens.
  • Thiophen-3-yl vs. Pyridine/Phenyl :
    • The thiophen-3-yl substituent (target) provides distinct electronic properties compared to pyridin-3-yl () or phenyl () groups, affecting binding to sulfur-rich enzyme pockets.
Piperidine vs. Piperazine/Pyrrolidine Scaffolds
  • The piperidin-1-yl moiety in the target compound differs from piperazine () and pyrrolidine () scaffolds in analogues. Piperidine’s six-membered ring may confer conformational rigidity compared to five-membered pyrrolidine.

Pharmacological Activities

Anticancer Activity
  • Derivatives : Pyrimidin-2-ylthio propyl-substituted oxadiazoles show anticancer activity via enzyme inhibition (exact targets unspecified).
Antimicrobial Activity
  • Compounds: Oxadiazole-thiazolidinone hybrids (e.g., 4a–c) exhibit antimicrobial properties. The thiophen-3-yl group in the target compound may enhance activity against bacterial membranes.
Enzyme Inhibition
  • PARP-1 Inhibitors () : DK5 (IC₅₀ ~ nM range) and DK2 target PARP-1, a key enzyme in DNA repair. The target compound’s oxadiazole-thiophene core may similarly interact with NAD+-binding sites.
  • Tankyrase Inhibitors (): Quinazolinone-oxadiazole hybrids (e.g., 46824343) show activity scores up to 9.3, suggesting the target compound’s piperidine-ethanone scaffold could be optimized for tankyrase inhibition.

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Activity/Application Reference
Target Compound C₂₂H₂₃N₃O₃S 409.50 Thiophen-3-yl, 4-ethoxyphenyl Potential enzyme inhibition
DK5 () C₂₃H₁₈FN₃O₂ 403.41 2-fluoro-3-methylpyridin-4-yl PARP-1 inhibition
477331-51-4 () C₂₃H₁₉N₄O₂FS 434.49 Pyridin-3-yl, 4-fluorophenyl Unspecified
AM-2233 () C₂₈H₃₃N₃O₂ 455.59 Dimethylaminophenyl, pyrrolidine Kinase inhibition
5i () C₃₀H₂₉N₆O₃SCl 589.18 Benzimidazole, 4-fluorobenzyl Aromatase inhibition

Notes:

  • The target compound’s lower molecular weight (409.50) compared to 5i (589.18) may improve bioavailability.
  • fluorophenyl (higher polarity).

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 372.49 g/mol. The structure features an ethoxyphenyl group, a piperidine ring, and a thiophene-substituted oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in Gram-positive bacteria
AntioxidantReduction of reactive oxygen species (ROS)
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of the compound, it was found to significantly inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Activity

A separate investigation assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting its utility in preventing oxidative damage in biological systems.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research involving various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. Notably, it was more effective against HeLa cells compared to normal fibroblast cells, highlighting its selective cytotoxicity.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via alkylation reactions using brominated intermediates, as demonstrated in analogous oxadiazole-thiophene derivatives. For example, describes a procedure where 2-bromo-1-(4-methoxyphenyl)ethanone reacts with a thiadiazole precursor under reflux in ethanol, yielding a high-purity product (91%). Characterization typically involves:

  • ¹H NMR : Peaks at δ 7.99–8.01 (aromatic protons), 7.32 (–NH₂), and 4.75 (CH₂) confirm structural motifs .
  • Mass spectrometry (EI) : A molecular ion peak at m/z 282 (M+1) validates the molecular formula .
  • Elemental analysis : Close agreement between calculated and observed C, H, N, and S percentages ensures purity .

Advanced: How can researchers optimize synthetic yield and purity for large-scale preparation?

Key challenges include minimizing side reactions (e.g., oxidation of the thiophene ring) and controlling steric hindrance from the piperidine-oxadiazole moiety. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalytic additives : Introduce phase-transfer catalysts to improve reaction kinetics .
  • Purification : Gradient column chromatography with silica gel (hexane:ethyl acetate) resolves closely eluting byproducts .

Basic: What bioactivity assays are suitable for evaluating this compound's pharmacological potential?

Given the structural similarity to bioactive 1,3,4-oxadiazoles ( ), prioritize:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Target enzymes like COX-2 or EGFR kinase to predict binding affinity .

Advanced: How should researchers address contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., oxadiazole-thione/thiol equilibrium) or residual solvents. Mitigation strategies:

  • Multi-technique validation : Cross-verify with ¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography ( shows a similar compound resolved via single-crystal XRD) .
  • Computational modeling : Compare experimental spectra with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*) .

Basic: Which analytical techniques are critical for confirming the piperidine-oxadiazole linkage?

  • X-ray crystallography : Resolves bond angles and dihedral angles between the piperidine and oxadiazole rings ( reports a mean C–C bond length of 1.48 Å in analogous structures) .
  • 2D NMR (HSQC, HMBC) : Correlates protons and carbons across the heterocyclic core .

Advanced: How can stability studies inform storage conditions for this compound?

The thiophene and oxadiazole groups are prone to photodegradation and hydrolysis. Recommendations:

  • Storage : Under inert atmosphere (N₂), at –20°C, in amber vials .
  • Stability assays : Monitor degradation via HPLC-UV at 254 nm over 30 days under varying pH (4–9) .

Advanced: What mechanistic studies elucidate the compound's reactivity in nucleophilic substitutions?

  • Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the ethoxy group.
  • Kinetic profiling : Pseudo-first-order rate constants under varying temperatures (25–60°C) reveal activation energy barriers .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Bioisosteric replacement : Substitute the thiophene with furan or pyrrole to modulate lipophilicity ( shows thiadiazine analogs with similar substitutions) .

Basic: What computational tools predict the compound's physicochemical properties?

  • LogP estimation : Use ChemDraw or SwissADME (predicted LogP ~3.2 for the parent structure).
  • Solubility : AQUAFAC descriptors indicate poor aqueous solubility (<0.1 mg/mL), necessitating DMSO for in vitro assays .

Advanced: What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and fume hood use (LD₅₀ data absent; assume acute toxicity).
  • Waste disposal : Neutralize with 10% NaOH before incineration ( guidelines for thiadiazole derivatives) .

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